molecular formula C8H9BrN2O B13080401 4-Bromo-2-(cyclobutoxy)pyrimidine

4-Bromo-2-(cyclobutoxy)pyrimidine

Cat. No.: B13080401
M. Wt: 229.07 g/mol
InChI Key: HYGQIEPEHIEXPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclobutoxy)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4-position and a cyclobutoxy group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 2-(cyclobutoxy)pyrimidine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 4-Bromo-2-(cyclobutoxy)pyrimidine may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclobutoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclobutoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclobutoxy group contribute to the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(cyclobutoxy)pyrimidine is unique due to the presence of both the bromine atom and the cyclobutoxy group, which confer specific chemical and biological properties. The combination of these substituents enhances its potential as a versatile building block in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-2-cyclobutyloxypyrimidine

InChI

InChI=1S/C8H9BrN2O/c9-7-4-5-10-8(11-7)12-6-2-1-3-6/h4-6H,1-3H2

InChI Key

HYGQIEPEHIEXPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=CC(=N2)Br

Origin of Product

United States

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